![molecular formula C15H9FN2O4S B13679231 3-Amino-2-[(4-fluorophenyl)carbonyl]-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acid](/img/structure/B13679231.png)
3-Amino-2-[(4-fluorophenyl)carbonyl]-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MFCD03668616 is a chemical compound with unique properties that make it valuable in various scientific and industrial applications. It is known for its stability and reactivity under specific conditions, which allows it to be used in a wide range of chemical reactions and processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of MFCD03668616 typically involves a series of chemical reactions that require precise control of temperature, pressure, and pH. Common synthetic routes include the use of organic solvents and catalysts to facilitate the reaction. The reaction conditions often involve heating the reactants to a specific temperature and maintaining that temperature for a set period to ensure complete reaction.
Industrial Production Methods: In industrial settings, the production of MFCD03668616 is scaled up using large reactors and continuous flow systems. These methods allow for the efficient production of the compound in large quantities. The industrial production process often includes purification steps to remove any impurities and ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions: MFCD03668616 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of specific functional groups within the compound that react with different reagents.
Common Reagents and Conditions: Common reagents used in the reactions of MFCD03668616 include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The reaction conditions vary depending on the desired product but often involve controlled temperatures and the use of solvents to dissolve the reactants.
Major Products Formed: The major products formed from the reactions of MFCD03668616 depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound. Substitution reactions can result in the formation of new compounds with different functional groups.
Scientific Research Applications
MFCD03668616 has a wide range of applications in scientific research. In chemistry, it is used as a reagent in various synthetic reactions to produce new compounds. In biology, it is used in studies involving enzyme reactions and metabolic pathways. In medicine, MFCD03668616 is investigated for its potential therapeutic effects and its role in drug development. In industry, it is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of MFCD03668616 involves its interaction with specific molecular targets and pathways within cells. The compound can bind to enzymes and other proteins, altering their activity and affecting various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and the conditions under which the compound is used.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to MFCD03668616 include those with similar functional groups and reactivity. Examples include compounds with similar oxidation states and those that undergo similar types of chemical reactions.
Uniqueness: What sets MFCD03668616 apart from similar compounds is its unique combination of stability and reactivity. This allows it to be used in a wider range of applications and under more varied conditions than other similar compounds. Its specific molecular structure also gives it unique properties that are not found in other compounds.
Conclusion
MFCD03668616 is a versatile and valuable compound with a wide range of applications in scientific research and industry Its unique properties make it an important tool in various fields, from chemistry and biology to medicine and industrial production
Properties
Molecular Formula |
C15H9FN2O4S |
|---|---|
Molecular Weight |
332.3 g/mol |
IUPAC Name |
3-amino-2-(4-fluorobenzoyl)-6-oxo-7H-thieno[2,3-b]pyridine-5-carboxylic acid |
InChI |
InChI=1S/C15H9FN2O4S/c16-7-3-1-6(2-4-7)11(19)12-10(17)8-5-9(15(21)22)13(20)18-14(8)23-12/h1-5H,17H2,(H,18,20)(H,21,22) |
InChI Key |
BBXDNHYHQUJGSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=C(C3=C(S2)NC(=O)C(=C3)C(=O)O)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(2-cyanobutan-2-yl)hydrazinyl]-2-methylbutanenitrile](/img/structure/B13679151.png)
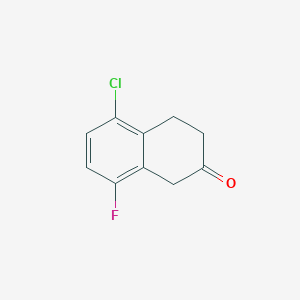
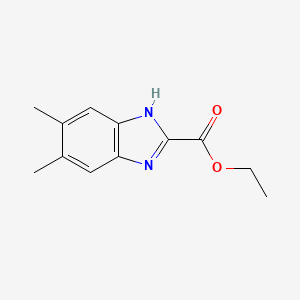

![1-[4-Bromo-3-(trifluoromethyl)phenyl]guanidine](/img/structure/B13679168.png)
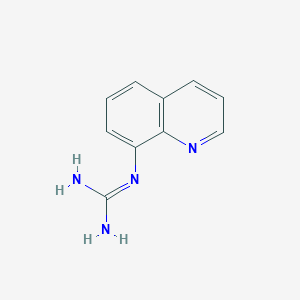
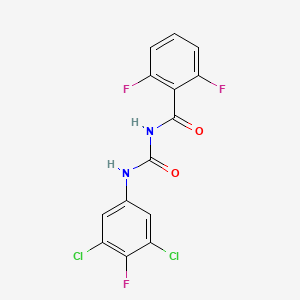
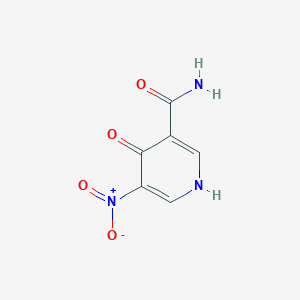
![5,7-Dichloro-3-iodo-1H-pyrazolo[4,3-b]pyridine](/img/structure/B13679201.png)
![1,3-Diphenylnaphtho[2,3-c]thiophene](/img/structure/B13679202.png)

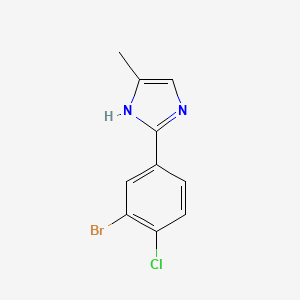
![1-Amino-4-[(4-butylphenyl)amino]-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic Acid](/img/structure/B13679222.png)
![2-(4-Chlorophenyl)-8-methoxyimidazo[1,2-a]pyridine](/img/structure/B13679230.png)
